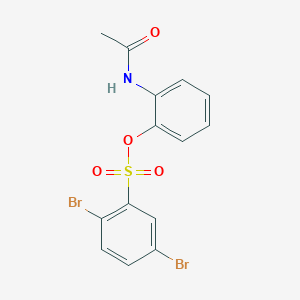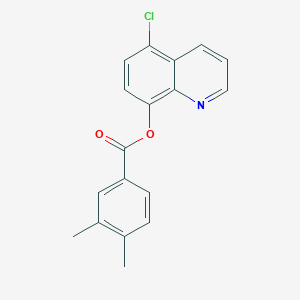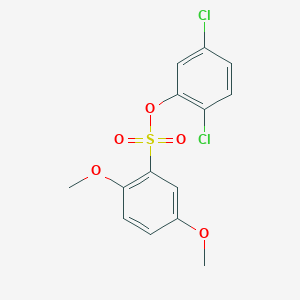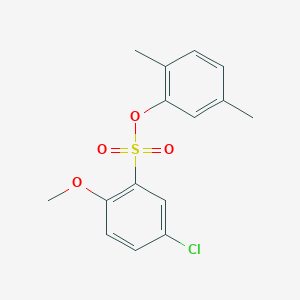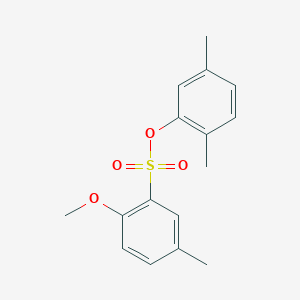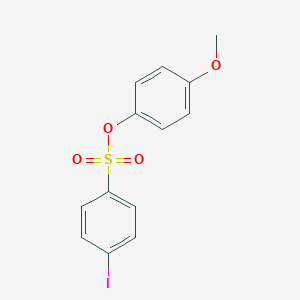amine CAS No. 873672-42-5](/img/structure/B352781.png)
[(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethyl group, an iodophenyl group, a methoxy group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the iodination of a phenyl ring followed by sulfonamide formation and subsequent functional group modifications. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as iodine, sulfonyl chlorides, and base catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
[(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-iodophenylsulfonamide: Lacks the ethyl and methoxy groups, making it less versatile in certain reactions.
5-ethyl-2-methoxybenzenesulfonamide: Lacks the iodophenyl group, which may reduce its reactivity in substitution reactions.
N-(4-iodophenyl)-2-methoxybenzenesulfonamide: Similar structure but without the ethyl group, affecting its overall chemical properties.
Uniqueness
[(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethyl, iodophenyl, and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
873672-42-5 |
|---|---|
Molecular Formula |
C15H16INO3S |
Molecular Weight |
417.3g/mol |
IUPAC Name |
5-ethyl-N-(4-iodophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16INO3S/c1-3-11-4-9-14(20-2)15(10-11)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
InChI Key |
GVOZMWNOSSHCPH-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethoxynaphthalene-1-sulfonamido)phenyl]acetamide](/img/structure/B352700.png)
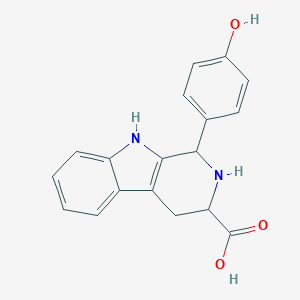
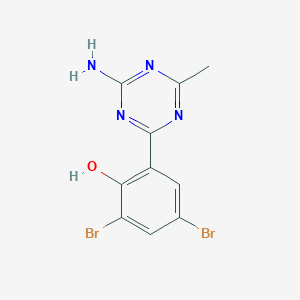
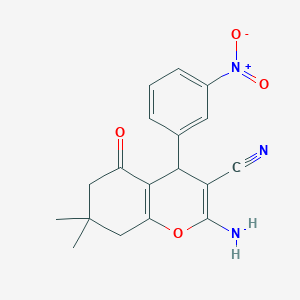
![N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-4-carboxamide](/img/structure/B352714.png)
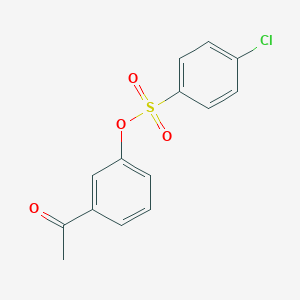
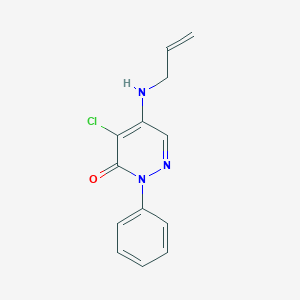
![N-(4-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B352733.png)
